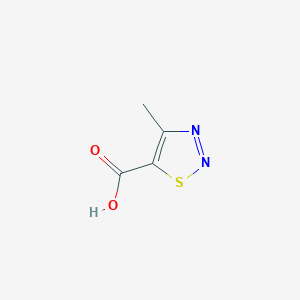

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

描述

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS: 18212-21-0) is a heterocyclic compound with a molecular formula of C₄H₄N₂O₂S and a molecular weight of 144.15 g/mol. It serves as a key intermediate in organic synthesis, particularly in the development of antimicrobial agents. The compound’s structure features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxylic acid group at position 3. Its derivatives, such as hydrazide-hydrazones, have demonstrated significant biological activity, especially against Gram-positive bacteria, making it a focal point in antibiotic resistance research .

属性

IUPAC Name |

4-methylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQOYLPBUYHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362538 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-21-0 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl chloroacetate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

化学反应分析

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiadiazole ring .

科学研究应用

Agricultural Chemistry

Fungicides and Pesticides

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is integral in developing fungicides and pesticides. It enhances crop protection against pathogens such as fungi and insects. The compound's effectiveness has been demonstrated in multiple studies, indicating its potential to improve agricultural yields.

| Study | Application | Results |

|---|---|---|

| Zheng et al. (2021) | Anti-TMV Activity | Curative rate of 54.1% against Tobacco Mosaic Virus (TMV) |

| Patent DE2728523C2 | Weed Control | Effective against key weed species without damaging crops like rice and maize |

Pharmaceuticals

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. These compounds are being explored as potential active pharmaceutical ingredients (APIs).

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound 15 (with 5-nitro-2-furoyl moiety) | 1.95–15.62 µg/mL | 1–4 µg/mL |

| Reference Drug (Nitrofurantoin) | Varies | Varies |

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of the compound, confirming that certain derivatives possess stronger activity than established antibiotics like nitrofurantoin against specific bacterial strains .

Material Science

Novel Materials Development

The compound is utilized in synthesizing new materials, including polymers and coatings that demonstrate enhanced chemical resistance and durability. This application is crucial for industries requiring long-lasting materials resistant to harsh environments.

Analytical Chemistry

Reagent for Detection

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other compounds. Its role in environmental monitoring and quality control is pivotal for ensuring safety standards in various industries.

Research and Development

Synthetic Chemistry Advancements

This compound is a valuable tool in laboratories for studying chemical reactions and mechanisms. Its unique structure allows researchers to explore new synthetic pathways and develop innovative chemical processes.

作用机制

The antimicrobial activity of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to cell lysis and death .

相似化合物的比较

Key Findings :

- Optimal Lipophilicity : Compound 15, with a log P of 2.25, exhibited the highest antimicrobial activity against Gram-positive pathogens like Staphylococcus aureus (MIC = 1.95 µg/mL). Lipophilicity exceeding 3.63 (e.g., compounds 2, 3, 5) reduced potency due to poor membrane permeability .

- Substituent Position : Halogens at the ortho or meta positions (e.g., 2-chloro in compound 2) enhanced activity, while para substitutions (e.g., 4-fluoro in compound 4) abolished bioactivity .

- Functional Moieties : The 5-nitro-2-furoyl group in compound 15 improved electron-withdrawing effects, enhancing interactions with bacterial targets .

Antimicrobial Activity Against Resistant Pathogens

4-Methyl-1,2,3-thiadiazole derivatives were compared with other thiadiazole-based compounds and commercial antibiotics:

| Compound | Activity Against MRSA | Spectrum | Mechanism |

|---|---|---|---|

| Compound 15 | MIC = 1.95–3.9 µg/mL | Gram-positive | Disruption of cell wall synthesis |

| Tiadinil (V-GET®) [11] | Inactive | Plant pathogens | Activates systemic acquired resistance (SAR) |

| 1,3,4-Thiadiazole derivatives [25] | MIC = 8–32 µg/mL | Broad-spectrum (fungal) | Inhibition of ergosterol biosynthesis |

Key Findings :

- Compound 15 showed superior activity against methicillin-resistant S. aureus (MRSA) compared to morpholino- or sulfonamide-substituted thiadiazoles .

- Unlike tiadinil, a commercial 1,2,3-thiadiazole derivative used in agriculture, this compound derivatives lack plant protection activity but excel in direct antimicrobial action .

Comparison with Non-Thiadiazole Analogues

Hydrazide-hydrazones of this compound were benchmarked against non-thiadiazole antimicrobial agents:

| Compound Class | Example | MIC (µg/mL) | Lipophilicity (log P) |

|---|---|---|---|

| Quinoline hydrazides [14] | 2-Aryl-quinoline derivatives | 16–64 (Gram-negative) | 1.8–2.5 |

| Benzimidazole hydrazones [16] | 2-Pyrrolidinyl derivatives | 32–128 (Gram-positive) | 2.0–3.5 |

| 4-Methyl-1,2,3-thiadiazole derivatives (Compound 15) | 5-Nitro-2-furoyl derivative | 1.95–15.62 (Gram-positive) | 2.25 |

Key Findings :

- Thiadiazole derivatives demonstrated lower MIC values against Gram-positive bacteria compared to benzimidazole or quinoline analogues, likely due to enhanced membrane penetration via the thiadiazole ring’s polarity .

生物活性

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (MTC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores the various biological properties of MTC, including its antimicrobial, antifungal, and herbicidal activities, supported by research findings and case studies.

Structural Characteristics

This compound is characterized by a thiadiazole ring with a carboxylic acid functional group. Its molecular formula is , and it has a melting point range of 174–178 °C. The presence of the methyl group and the carboxylic acid enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of MTC exhibit significant antimicrobial properties, particularly against Gram-positive bacteria.

Key Findings:

- A study reported that certain derivatives of MTC displayed minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against various strains of Staphylococcus aureus , outperforming standard antibiotics like nitrofurantoin .

- Compound 15 from this study showed a lethal effect (MBC/MIC = 1–4 µg/mL) against S. aureus strains ATCC 25923 and ATCC 43300, indicating its potential as a potent antimicrobial agent .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound 15 | S. aureus ATCC 25923 | 1.95 | 3.91 |

| Compound 15 | S. epidermidis ATCC 12228 | 7.81 | 15.62 |

| Compound X | E. coli ATCC 25922 | 125 | >1000 |

Antifungal Activity

MTC and its derivatives have also shown promising antifungal activity.

Research Insights:

- In a preliminary bioassay, MTC exhibited moderate to strong fungicidal activity against six fungal strains at a concentration of 50 µg/mL . This positions MTC as a potential candidate for developing antifungal agents.

Herbicidal Properties

The herbicidal potential of MTC has been explored in various formulations.

Case Studies:

- A patent describes the use of MTC derivatives as herbicides and growth regulators, demonstrating effective control over unwanted plant growth . The compound's activity is attributed to its ability to disrupt metabolic processes in target plants.

The biological activity of MTC is thought to stem from its ability to interact with bacterial enzymes and cellular structures, leading to cell death or inhibition of growth. The lipophilicity of the compound plays a crucial role in this mechanism, influencing its absorption and distribution within biological systems .

常见问题

Q. What are the optimal methods for synthesizing 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, and how do conventional and microwave-assisted approaches compare?

- Methodological Answer : Conventional synthesis involves refluxing hydrazide precursors (e.g., this compound hydrazide) with aldehydes in ethanol under acidic conditions, requiring 6–12 hours for completion. In contrast, microwave irradiation reduces reaction times to 10–15 minutes by enabling rapid, homogeneous heating, improving yields (e.g., from ~65% to ~85% for Schiff base ligands). Microwave parameters (power: 300–500 W, temperature: 80–100°C) optimize energy efficiency and minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity in hydrazide derivatives and their metal complexes?

- Methodological Answer :

- FT-IR : Confirms hydrazide-to-Schiff base conversion via disappearance of NH₂ bands (3200–3300 cm⁻¹) and appearance of C=N stretches (1600–1640 cm⁻¹). Metal-ligand coordination is identified through shifts in C=O (1680–1700 cm⁻¹) and new M–N/M–S bands (450–550 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and verifies substituent integration.

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ for Cu(II) complexes) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial efficacy data among derivatives of this compound?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus (Gram-positive) vs. E. coli (Gram-negative) may arise from differences in bacterial membrane permeability or efflux pump activity. To address this:

- Perform lipophilicity studies (via RP-HPLC or shake-flask methods) to correlate logP values with Gram-negative activity.

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance membrane penetration.

- Use synergistic assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms .

Q. What computational strategies link lipophilicity to antimicrobial activity in QSAR studies?

- Methodological Answer :

- QSAR Models : Use Gaussian or MOE software to calculate descriptors (e.g., logP, polar surface area, HOMO/LUMO energies).

- Molecular Docking : Simulate binding to target enzymes (e.g., E. coli dihydrofolate reductase) to identify critical interactions (e.g., hydrogen bonds with Thr113 or hydrophobic contacts with Phe31).

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with persistent binding .

Q. What mechanistic insights explain the role of this compound in systemic acquired resistance (SAR) activation in plants?

- Methodological Answer : The metabolite SV-03 (this compound) induces SAR by upregulating pathogenesis-related (PR) proteins (e.g., PR-1, β-1,3-glucanase). Key steps include:

- Transcriptomic Analysis : RNA-seq of treated Arabidopsis to identify SA (salicylic acid)-pathway genes (e.g., NPR1, EDS1).

- Metabolite Profiling : LC-MS/MS quantification of SA and jasmonic acid levels to confirm signaling cross-talk.

- Mutant Studies : Use NahG transgenic plants (SA-deficient) to validate SAR dependence on SA accumulation .

Q. How can synthetic routes to herbicidal 2-cyanoacrylate derivatives preserve bioactivity while minimizing toxicity?

- Methodological Answer : Key intermediates like [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine are synthesized via:

- Cyclization : Ethyl acetoacetate + methyl hydrazinecarboxylate → thiadiazole ester (SOCl₂, 0°C, 2 h).

- Reduction : NaBH₄/I₂ in THF converts esters to alcohols.

- Chlorination : SOCl₂ yields 5-chloromethyl derivatives for nucleophilic substitution.

Bioactivity is retained by maintaining the thiadiazole ring’s electron-deficient core, while toxicity is reduced via alkyl chain truncation or polar substituents (e.g., -OH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。